molecular formula C14H24N2 B2927367 (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline CAS No. 2165913-68-6

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline

Cat. No.: B2927367
CAS No.: 2165913-68-6
M. Wt: 220.36
InChI Key: XPLBIDDEKDMKPD-NSHDSACASA-N
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Description

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is a chiral compound characterized by the presence of a tertiary butyl group, a methyl group, and an aniline moiety

Scientific Research Applications

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Future Directions

The future directions for research on “(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline” would depend on its properties and potential applications. These might include further studies of its synthesis and reactivity, investigations of its biological activity, or the development of new materials or pharmaceuticals based on its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline typically involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the preparation of (S)-3,3-Dimethylbutan-2-ylamine through the reaction of 3,3-Dimethylbutan-2-one with a suitable amine source under reductive amination conditions.

    Methylation: The amino intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group.

    Coupling with Aniline: The final step involves the coupling of the methylated amino intermediate with aniline under conditions that facilitate the formation of the desired product. This can be achieved using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) or a similar agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Mechanism of Action

The mechanism of action of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (S)-3,3-Dimethylbutan-2-ylamine: Shares the tertiary butyl group but lacks the aniline moiety.

    N-Methyl-4-aminobenzene: Contains the aniline moiety but lacks the tertiary butyl group.

Uniqueness

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is unique due to the combination of its chiral center, tertiary butyl group, and aniline moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[[(2S)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBIDDEKDMKPD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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